molecular formula C19H11N3O4S B2641154 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione CAS No. 1023882-67-8

2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Cat. No.: B2641154
CAS No.: 1023882-67-8
M. Wt: 377.37
InChI Key: BTJPKPMCJZVIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiazole ring, and an indane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the indane-1,3-dione moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione Derivatives: These compounds share the indane-1,3-dione moiety and exhibit similar chemical reactivity.

    Thiazole Derivatives: Compounds with a thiazole ring often have comparable biological activities.

    Nitrophenyl Compounds: These compounds are known for their potential in medicinal chemistry.

Uniqueness

What sets 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-2-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O4S/c23-17-13-6-1-2-7-14(13)18(24)15(17)9-20-19-21-16(10-27-19)11-4-3-5-12(8-11)22(25)26/h1-10,23H/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQDQBVLTPOUJH-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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